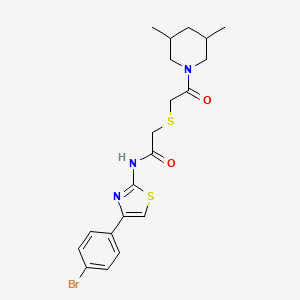
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C20H24BrN3O2S2 and its molecular weight is 482.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, biological activity, and research findings associated with this compound, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process starting from 4-(4-bromophenyl)thiazol-2-amine. The general procedure includes:
- Formation of the Thiazole Ring : The initial step involves reacting p-bromoacetophenone with thiourea in the presence of iodine to form 4-(4-bromophenyl)thiazol-2-amine.
- Substitution Reactions : The thiazole derivative is then reacted with chloroacetyl chloride to introduce the acetamide functionality.
- Thioether Formation : The final step involves the introduction of a thioether group via reaction with a suitable piperidine derivative.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Results
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
| Pseudomonas aeruginosa | 12 |
The results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
Anticancer Activity
The anticancer efficacy of the compound has been assessed using various cancer cell lines, notably the MCF7 breast cancer cell line.
Table 2: Anticancer Activity Results
| Compound | IC50 (µM) |
|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-... | 10 |
| Control (Doxorubicin) | 0.5 |
The compound demonstrated an IC50 value of 10 µM against MCF7 cells, indicating promising anticancer potential compared to standard chemotherapeutics like Doxorubicin .
Case Studies and Research Findings
Recent studies have highlighted the molecular mechanisms underlying the biological activities of this compound. For instance, molecular docking studies suggest that it binds effectively to active sites in target proteins involved in cancer progression and microbial resistance .
Case Study Example
In a study conducted by researchers at the University of Baghdad, derivatives of thiazole compounds were synthesized and evaluated for their biological activities. The results indicated that modifications on the thiazole ring significantly enhanced both antimicrobial and anticancer activities .
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2S2/c1-13-7-14(2)9-24(8-13)19(26)12-27-11-18(25)23-20-22-17(10-28-20)15-3-5-16(21)6-4-15/h3-6,10,13-14H,7-9,11-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSFKDNGPYTJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













